An In-depth Technical Guide to the Structural Analysis and Characterization of 2-(3-pyridylmethylene)-1-indanone
An In-depth Technical Guide to the Structural Analysis and Characterization of 2-(3-pyridylmethylene)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Nuances of a Privileged Scaffold
The indanone framework represents a "privileged structure" in medicinal chemistry, a core molecular architecture that has been repeatedly identified as a versatile template for discovering new therapeutic agents.[1][2] Its rigid, bicyclic system provides a well-defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. The introduction of an exocyclic α,β-unsaturated ketone system, as seen in the 2-arylidene-1-indanone series, further enhances its chemical and biological diversity.[3] This guide focuses on a specific member of this class, 2-(3-pyridylmethylene)-1-indanone, a molecule that combines the established pharmacophore of the indanone core with the unique electronic and hydrogen-bonding properties of a pyridine ring.
This document serves as a comprehensive technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. It moves beyond a mere recitation of data, offering insights into the rationale behind experimental methodologies and the interpretation of analytical results. As Senior Application Scientists, our goal is to provide a self-validating framework for the study of this molecule, grounded in established scientific principles and supported by authoritative references.
I. Synthesis of 2-(3-pyridylmethylene)-1-indanone: A Modern Approach to a Classic Reaction
The synthesis of 2-(3-pyridylmethylene)-1-indanone is most effectively achieved through the Claisen-Schmidt condensation, a reliable and well-established method for the formation of α,β-unsaturated ketones.[4][5] This reaction involves the base-catalyzed condensation of an enolizable ketone (1-indanone) with an aldehyde that lacks α-hydrogens (3-pyridinecarboxaldehyde).[6] The choice of a base and solvent system is critical to ensure high yields and minimize side reactions. The following protocol is a robust and reproducible method for the synthesis of the title compound.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
Materials:
-
1-Indanone (1.0 equivalent)
-
3-Pyridinecarboxaldehyde (1.0 equivalent)
-
Ethanol (solvent)
-
Sodium hydroxide (catalyst)
-
Deionized water
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-indanone (1.0 eq.) and 3-pyridinecarboxaldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, signaled by the formation of a precipitate.
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.[4] Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-(3-pyridylmethylene)-1-indanone as a crystalline solid.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the sodium hydroxide catalyst, facilitating a homogeneous reaction mixture. It also allows for easy precipitation of the product upon cooling.
-
Sodium Hydroxide as Catalyst: A strong base is required to deprotonate the α-carbon of 1-indanone, forming the reactive enolate intermediate. Sodium hydroxide is a cost-effective and efficient catalyst for this transformation.
-
Absence of α-Hydrogens in 3-Pyridinecarboxaldehyde: The use of an aldehyde without α-hydrogens prevents self-condensation of the aldehyde, leading to a cleaner reaction and a higher yield of the desired crossed-condensation product.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(3-pyridylmethylene)-1-indanone.
II. Structural Elucidation: A Multi-faceted Spectroscopic Approach
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 8.6 | m | 2H | Protons on the pyridine ring ortho to the nitrogen |
| ~7.9 - 7.7 | m | 2H | Aromatic protons on the indanone ring |
| ~7.6 - 7.3 | m | 4H | Remaining aromatic protons on the indanone and pyridine rings |
| ~7.8 | s | 1H | Vinylic proton |
| ~4.0 | s | 2H | Methylene protons of the indanone ring |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (carbonyl) |
| ~150 - 120 | Aromatic and vinylic carbons |
| ~30 | CH₂ (methylene) |
Rationale for Predicted Chemical Shifts:
-
¹H NMR: The aromatic protons of the pyridine ring are expected to appear at a higher chemical shift due to the electron-withdrawing effect of the nitrogen atom. The vinylic proton will likely be a singlet and will be deshielded due to its position in the conjugated system. The methylene protons of the indanone ring are expected to be a singlet, appearing around 4.0 ppm.[10]
-
¹³C NMR: The carbonyl carbon is the most deshielded and will appear at the highest chemical shift. The aromatic and vinylic carbons will resonate in the typical range of 120-150 ppm. The methylene carbon will be the most shielded, appearing at a lower chemical shift.[11][12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for 1D ¹H and ¹³C{¹H} are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[13]
Predicted Mass Spectrum (Electrospray Ionization, ESI+):
| m/z | Assignment |
| 222.09 | [M+H]⁺ |
| 244.07 | [M+Na]⁺ |
Fragmentation Pattern:
The fragmentation of 2-arylidene-1-indanones in tandem MS/MS experiments often involves characteristic losses. A common fragmentation pathway is the retro-aldol reaction, leading to ions corresponding to the indanone and pyridinylmethylene moieties.[13]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into an ESI-MS instrument. Acquire the full scan mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts. If necessary, perform MS/MS on the molecular ion to study its fragmentation pattern.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
Predicted IR Spectral Data (KBr pellet):
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~2920 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (conjugated ketone) |
| ~1600, ~1470 | C=C stretching (aromatic and vinylic) |
| ~1580 | C=N stretching (pyridine ring) |
Rationale for Predicted Absorptions:
-
The most characteristic peak will be the strong C=O stretch of the conjugated ketone, which is expected around 1700 cm⁻¹.[15] The C=C and C=N stretching vibrations of the aromatic and pyridine rings will appear in the 1600-1470 cm⁻¹ region.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
III. Crystallographic Analysis: Unveiling the Solid-State Architecture
While no specific crystal structure for 2-(3-pyridylmethylene)-1-indanone is currently available, analysis of related 2-benzylidene-1-indanone derivatives provides valuable insights into the expected solid-state conformation.[10][16]
Expected Molecular Geometry:
-
The indanone ring system is expected to be nearly planar.
-
The exocyclic double bond enforces a planar E-configuration.
-
The pyridine ring may be slightly twisted out of the plane of the indanone system due to steric interactions.
Crystal Packing:
The crystal packing is likely to be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the nitrogen atom in the pyridine ring also allows for the possibility of C-H···N hydrogen bonding, which could further stabilize the crystal lattice.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[17]
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[18]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Crystallization Workflow Diagram
Caption: General workflow for single crystal X-ray diffraction analysis.
IV. Biological Activity and Therapeutic Potential: A Landscape of Possibilities
Indanone derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[19] While specific studies on 2-(3-pyridylmethylene)-1-indanone are limited, the known activities of related compounds provide a strong basis for predicting its potential therapeutic applications.
A. Cholinesterase Inhibition and Alzheimer's Disease
One of the most well-known applications of the indanone scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][20][21] The drug Donepezil, a potent AChE inhibitor, features a related indanone core. The 2-benzylidene-1-indanone moiety has been explored as a key pharmacophore for interacting with the active site of AChE.[3] The pyridine ring in 2-(3-pyridylmethylene)-1-indanone could potentially engage in additional hydrogen bonding interactions within the enzyme's active site, potentially enhancing its inhibitory activity.
B. Anti-inflammatory and Anticancer Properties
Numerous studies have reported the anti-inflammatory and anticancer properties of 2-benzylidene-1-indanone derivatives.[7][22] These compounds have been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in various cancer cell lines.[23] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in inflammation and cell proliferation.
C. Enzyme Inhibition
The α,β-unsaturated ketone moiety is a known Michael acceptor and can covalently interact with nucleophilic residues in the active sites of various enzymes. This makes 2-(3-pyridylmethylene)-1-indanone a potential candidate for inhibiting enzymes with a reactive cysteine or serine in their active site. For example, indanone-chalcone hybrids have been developed as potent and selective inhibitors of human carboxylesterase 2A (hCES2A).[24]
Potential Mechanism of Action Diagram
Caption: A potential mechanism of action for 2-(3-pyridylmethylene)-1-indanone.
V. Conclusion: A Promising Scaffold for Future Discovery
2-(3-pyridylmethylene)-1-indanone represents a compelling molecular architecture for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. While experimental data for this specific compound remains to be fully elucidated, the information presented here, based on closely related analogues and established chemical principles, offers a solid foundation for future research endeavors. The exploration of this and similar indanone derivatives holds significant promise for the discovery of novel therapeutic agents targeting a range of diseases.
References
-
Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]
-
Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. PubMed. [Link]
-
Recent developments in biological activities of indanones. PubMed. [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PMC. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
Study of 2-Benzylidene-1-indanone Derivatives as Electrodes. MDPI. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.org. [Link]
-
Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. [Link]
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]
-
Claisen-Schmidt-Condensation.pdf. Unknown Source. [Link]
-
Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Nevolab. [Link]
-
Synthesis of 2-benzylidene-1-indanone derivative compounds. ResearchGate. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
-
Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]
-
Chemistry 211 Experiment 5. Unknown Source. [Link]
-
Recent developments in biological activities of indanones. PubMed. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]
-
Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]
-
Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. [Link]
-
Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College. [Link]
-
SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results. [Link]
-
NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). TechnoRep. [Link]
-
1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
-
α, β-unsaturated ketone structure. ResearchGate. [Link]
-
Mass spectrometric fragmentation of some arylidenecycloalkanones. Academia.edu. [Link]
-
Interpretation of 2D NMR Spectra. Agilent. [Link]
-
¹³C-NMR spectra of 2b. Green hydroxymethilidene indanone 1b fragment,... ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. praxilabs.com [praxilabs.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secure Verification [technorep.tmf.bg.ac.rs]
- 10. Study of 2-Benzylidene-1-indanone Derivatives as Electrodes [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 23. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 24. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
